molecular formula C25H26N6O3S2 B14999120 2-((4-(2,5-dimethylphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

2-((4-(2,5-dimethylphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B14999120
M. Wt: 522.6 g/mol
InChI Key: YLWQHNLREVSBRA-UHFFFAOYSA-N
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Description

2-{[4-(2,5-DIMETHYLPHENYL)-5-{[2-(4-METHOXYPHENYL)ACETAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2,5-DIMETHYLPHENYL)-5-{[2-(4-METHOXYPHENYL)ACETAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the dimethylphenyl and methoxyphenyl groups. The final steps often involve the formation of the thiazole ring and the acetylation of the amide group.

Industrial Production Methods

In an industrial setting, the production of this compound would require careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be necessary to optimize yield and purity. The process would typically be scaled up from laboratory methods, with adjustments made to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2,5-DIMETHYLPHENYL)-5-{[2-(4-METHOXYPHENYL)ACETAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound could be investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(2,5-DIMETHYLPHENYL)-5-{[2-(4-METHOXYPHENYL)ACETAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Thiazole Derivatives: Compounds containing the thiazole ring may also exhibit comparable properties.

    Amide-Linked Compounds: Molecules with amide linkages can have similar chemical reactivity and biological effects.

Uniqueness

2-{[4-(2,5-DIMETHYLPHENYL)-5-{[2-(4-METHOXYPHENYL)ACETAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its specific combination of functional groups and ring structures. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H26N6O3S2

Molecular Weight

522.6 g/mol

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H26N6O3S2/c1-16-4-5-17(2)20(12-16)31-21(14-27-22(32)13-18-6-8-19(34-3)9-7-18)29-30-25(31)36-15-23(33)28-24-26-10-11-35-24/h4-12H,13-15H2,1-3H3,(H,27,32)(H,26,28,33)

InChI Key

YLWQHNLREVSBRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

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